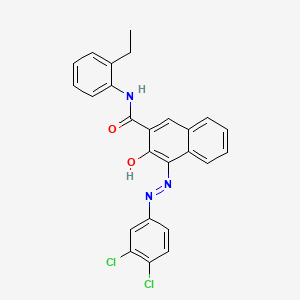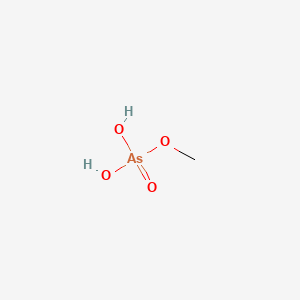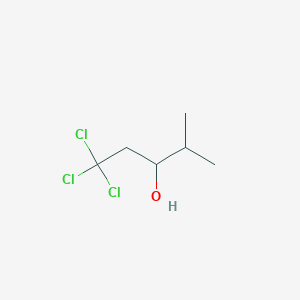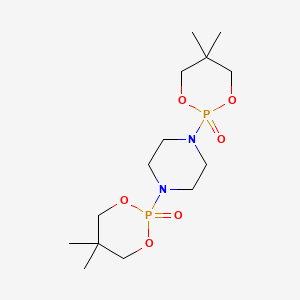
2,2'-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) is a complex organic compound characterized by the presence of a piperazine ring and two dioxaphosphinanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) typically involves the reaction of piperazine with dimethyl dioxaphosphinanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dioxaphosphinanone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) exerts its effects involves the interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The dioxaphosphinanone groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Similar in structure but contains dithiol groups instead of dioxaphosphinanone.
2,2’-(Piperazine-1,4-diyl)bis(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): Contains pyrazole groups, offering different chemical reactivity and applications.
Uniqueness
The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) lies in its combination of piperazine and dioxaphosphinanone groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
70785-76-1 |
|---|---|
Molecular Formula |
C14H28N2O6P2 |
Molecular Weight |
382.33 g/mol |
IUPAC Name |
2-[4-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)piperazin-1-yl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28N2O6P2/c1-13(2)9-19-23(17,20-10-13)15-5-7-16(8-6-15)24(18)21-11-14(3,4)12-22-24/h5-12H2,1-4H3 |
InChI Key |
RGPXHSYCQHKPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)N2CCN(CC2)P3(=O)OCC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
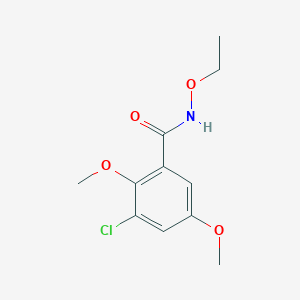
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


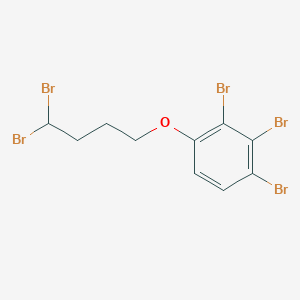
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
